molecular formula C10H10O4 B103858 Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate CAS No. 3663-79-4

Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate

Cat. No. B103858
CAS RN: 3663-79-4
M. Wt: 194.18 g/mol
InChI Key: SNLAAGHHNZECPE-UHFFFAOYSA-N
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Description

“Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate” is a chemical compound with the empirical formula C10H10O4 . It is an intermediate used in the preparation of various derivatives .


Molecular Structure Analysis

The molecular weight of “Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate” is 194.18 . Its molecular structure can be represented by the SMILES string O=C(OC)C1OC(C=CC=C2)=C2OC1 .


Physical And Chemical Properties Analysis

“Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate” is a solid compound . Its empirical formula is C10H10O4, and it has a molecular weight of 194.18 .

Scientific Research Applications

Enantioselective Synthesis

“Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate” is used in the enantioselective synthesis of 2-substituted 1,4-benzodioxanes. This process involves the use of a versatile catalyst system for asymmetric hydrogenation reactions to prepare a wide range of chiral 1,4-benzodioxanes .

Biological Activities

Enantiomerically pure 1,4-benzodioxane derivatives, which can be synthesized using “Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate”, are widely found in biologically active compounds. They possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .

Chemical Research

2,3-Dihydrobenzoxathiine derivatives, which can be synthesized using “Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate”, are a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds. They have received considerable attention in chemical, agrochemical, medicinal, and pharmaceutical research .

Anticancer Agents

“Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate” can be used to synthesize 2,3-Dihydrobenzoxathiine derivatives, which have been used as anticancer agents .

Artificial Sweeteners

“Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate” can be used to synthesize 2,3-Dihydrobenzoxathiine derivatives, which have been used as artificial sweeteners .

Antioxidants

“Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate” can be used to synthesize 2,3-Dihydrobenzoxathiine derivatives, which have been used as antioxidants .

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved sources. It’s worth noting that its derivatives are potential antidepressants .

Safety and Hazards

The compound is sold with a warning label, indicating that it may be harmful if swallowed . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

methyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-10(11)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLAAGHHNZECPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389175
Record name Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate

CAS RN

3663-79-4
Record name Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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